UR-144 N-(5-Hydroxypentyl) UR-144 N-(5-Hydroxypentyl) UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 895155-95-0
VCID: VC0045252
InChI: InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol

UR-144 N-(5-Hydroxypentyl)

CAS No.: 895155-95-0

Reference Standards

VCID: VC0045252

Molecular Formula: C21H29NO2

Molecular Weight: 327.5 g/mol

UR-144 N-(5-Hydroxypentyl) - 895155-95-0

CAS No. 895155-95-0
Product Name UR-144 N-(5-Hydroxypentyl)
Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
IUPAC Name [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3
Standard InChIKey AFWBYMXUEMOBRP-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
Canonical SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
Appearance Assay:≥98%A crystalline solid
Description UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Synonyms [1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
PubChem Compound 11515395
Last Modified Nov 11 2021
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